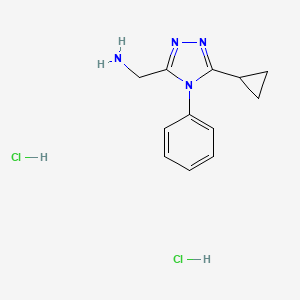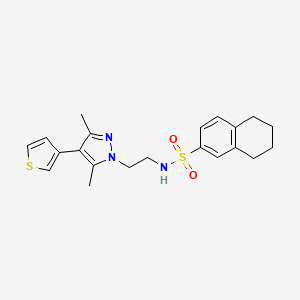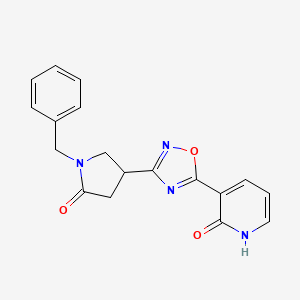![molecular formula C12H16N4O4S B2944496 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol CAS No. 688794-29-8](/img/structure/B2944496.png)
3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
Various groups have designed and performed the synthesis of oxadiazoles . For instance, 1,2,5-Oxadiazole (or furazan, 1) has been synthesized from vicinal bisoximes through dehydrative methods .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole (1), 1,2,4-oxadiazole (2), 1,3,4-oxadiazole (3), and 1,2,3-oxadiazole (4), are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The 1,2,5-regioisomer (1) is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole (1), a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
A study by Turukarabettu et al. (2019) on sulfur cross-linked 1,3,4-oxadiazole derivatives explored their potential as dual inhibitors of multidrug-resistant tuberculosis and inflammation. This research highlights the antibacterial efficacy against E. coli and the anti-inflammatory potential, suggesting similar compounds, including those with 4-nitrobenzo[c][1,2,5]oxadiazol motifs, could be designed for dual-purpose therapeutic interventions against bacterial infections and inflammation (Turukarabettu, Kalluraya, & Sharma, 2019).
Photophysical Studies
The photophysical properties of nitrobenzofurazan derivatives have been extensively studied due to their fluorogenic nature, which is useful for protein and lipid labeling. Sveen et al. (2015) discussed the triplet state of a 4-amino-7-nitrobenzofurazan derivative in cyclohexane, indicating the potential for developing stable fluorescent tags for biological research (Sveen, Macia, Zaremberg, & Heyne, 2015).
Antimicrobial and Antifungal Activities
Gadebusch and Basch (1974) reported on a new antimicrobial nitrofuran, demonstrating activity against a wide range of bacteria, fungi, and several protozoa. This study showcases the broad antimicrobial potential of nitrofuran derivatives, suggesting that structurally related compounds might also exhibit significant antimicrobial properties (Gadebusch & Basch, 1974).
Synthesis and Characterization for Material Science
Research by Abboud, Lafta, and Tomi (2017) into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group offers insights into the synthesis of compounds that exhibit liquid crystalline phases. These findings could guide the development of novel materials for applications in displays and sensors (Abboud, Lafta, & Tomi, 2017).
Energetic Materials Research
Tang et al. (2015) synthesized 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan derivatives, combining nitroaminofurazan and 1,3,4-oxadiazole rings. These compounds displayed good thermal stabilities and acceptable sensitivity values, indicating potential applications in energetic materials (Tang, He, Mitchell, Parrish, & Shreeve, 2015).
Eigenschaften
IUPAC Name |
3-[(4-nitro-7-propan-2-ylsulfanyl-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-7(2)21-9-6-8(13-4-3-5-17)12(16(18)19)11-10(9)14-20-15-11/h6-7,13,17H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWMJVNKLTDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)


![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)


![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate](/img/structure/B2944428.png)


![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)

